1,3-Dihydro-4-isobenzofuransulfonyl chloride
Overview
Description
1,3-Dihydro-4-isobenzofuransulfonyl chloride is a chemical compound with the molecular formula C8H7ClO3S It is a derivative of isobenzofuran and contains a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-4-isobenzofuransulfonyl chloride typically involves the reaction of isobenzofuran derivatives with sulfonyl chloride reagents. One common method is the reaction of 1,3-dihydroisobenzofuran with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-4-isobenzofuransulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to convert the sulfonyl chloride to the corresponding sulfonic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the sulfonyl chloride to sulfinic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
1,3-Dihydro-4-isobenzofuransulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Material Science: It is used in the synthesis of polymers and other materials with specific functional properties.
Biological Research: The compound is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-4-isobenzofuransulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable covalent bonds with these nucleophiles, resulting in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are often used to modify biomolecules and study their interactions and functions.
Comparison with Similar Compounds
1,3-Dihydro-4-isobenzofuransulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Benzenesulfonyl Chloride: A simpler aromatic sulfonyl chloride used in similar applications but lacks the isobenzofuran ring structure.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Widely used in organic synthesis for the protection of hydroxyl groups and the formation of sulfonamides.
Methanesulfonyl Chloride: A smaller sulfonyl chloride used in the synthesis of sulfonamides and sulfonates.
The uniqueness of this compound lies in its isobenzofuran ring structure, which imparts specific reactivity and properties that can be advantageous in certain synthetic and research applications.
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(10,11)8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOCTXURUISBSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259368 | |
Record name | 1,3-Dihydro-4-isobenzofuransulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98475-11-7 | |
Record name | 1,3-Dihydro-4-isobenzofuransulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98475-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-4-isobenzofuransulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-2-benzofuran-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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